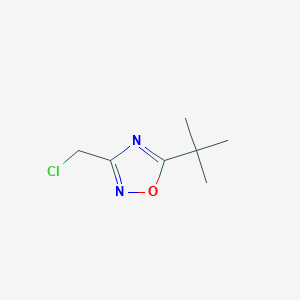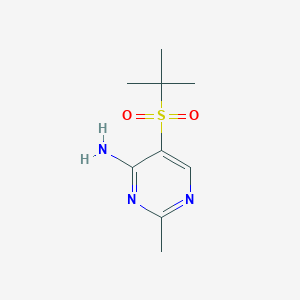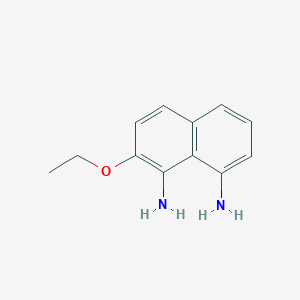
2-Ethoxynaphthalene-1,8-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethoxynaphthalene-1,8-diamine, also known as ENDA, is a chemical compound that has been widely used in scientific research. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and has two amino groups attached to it. ENDA has been used in various fields of research, including organic chemistry, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of 2-Ethoxynaphthalene-1,8-diamine is not fully understood. However, it has been proposed that 2-Ethoxynaphthalene-1,8-diamine may act as a DNA intercalator, which means that it can insert itself between the base pairs of DNA. This can lead to the inhibition of DNA replication and transcription, which can ultimately result in cell death. 2-Ethoxynaphthalene-1,8-diamine has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription.
Biochemische Und Physiologische Effekte
2-Ethoxynaphthalene-1,8-diamine has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that 2-Ethoxynaphthalene-1,8-diamine can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of cancer cells and to have anti-inflammatory properties. In vivo studies have shown that 2-Ethoxynaphthalene-1,8-diamine can cross the blood-brain barrier and may have potential as a drug for the treatment of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
2-Ethoxynaphthalene-1,8-diamine has several advantages for lab experiments. It is readily available, relatively inexpensive, and easy to handle. It is also stable under normal laboratory conditions and can be stored for long periods of time. However, 2-Ethoxynaphthalene-1,8-diamine has some limitations as well. It is toxic and can be harmful if ingested or inhaled. It can also cause skin and eye irritation. Therefore, proper safety precautions must be taken when handling 2-Ethoxynaphthalene-1,8-diamine.
Zukünftige Richtungen
There are several future directions for research on 2-Ethoxynaphthalene-1,8-diamine. In organic chemistry, 2-Ethoxynaphthalene-1,8-diamine can be used as a building block for the synthesis of new dendrimers and macrocycles with potential applications in materials science and drug delivery. In biochemistry, 2-Ethoxynaphthalene-1,8-diamine can be used as a ligand for the synthesis of new metal complexes with potential applications in catalysis and drug discovery. In pharmacology, 2-Ethoxynaphthalene-1,8-diamine can be further investigated for its potential as an antitumor agent and as a drug for the treatment of Alzheimer's disease.
Conclusion
In conclusion, 2-Ethoxynaphthalene-1,8-diamine is a chemical compound that has been widely used in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 2-Ethoxynaphthalene-1,8-diamine has potential applications in various fields of research and can be further investigated for its potential as a drug for the treatment of various diseases.
Synthesemethoden
The synthesis of 2-Ethoxynaphthalene-1,8-diamine involves the reaction of 2-nitronaphthalene with ethylenediamine in the presence of a reducing agent such as iron powder or tin (II) chloride. The reaction results in the formation of 2-Ethoxynaphthalene-1,8-diamine as a yellow crystalline solid. The purity of 2-Ethoxynaphthalene-1,8-diamine can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
2-Ethoxynaphthalene-1,8-diamine has been used in various scientific research applications. In organic chemistry, it has been used as a building block for the synthesis of complex molecules such as dendrimers and macrocycles. In biochemistry, 2-Ethoxynaphthalene-1,8-diamine has been used as a ligand for the synthesis of metal complexes that have potential applications in catalysis and drug discovery. In pharmacology, 2-Ethoxynaphthalene-1,8-diamine has been investigated for its potential as an antitumor agent and as a drug for the treatment of Alzheimer's disease.
Eigenschaften
CAS-Nummer |
164517-77-5 |
|---|---|
Produktname |
2-Ethoxynaphthalene-1,8-diamine |
Molekularformel |
C12H14N2O |
Molekulargewicht |
202.25 g/mol |
IUPAC-Name |
2-ethoxynaphthalene-1,8-diamine |
InChI |
InChI=1S/C12H14N2O/c1-2-15-10-7-6-8-4-3-5-9(13)11(8)12(10)14/h3-7H,2,13-14H2,1H3 |
InChI-Schlüssel |
VCYPLZYZZWOAIK-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C2=C(C=CC=C2N)C=C1)N |
Kanonische SMILES |
CCOC1=C(C2=C(C=CC=C2N)C=C1)N |
Synonyme |
1,8-Naphthalenediamine,2-ethoxy-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



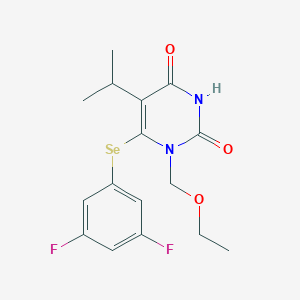
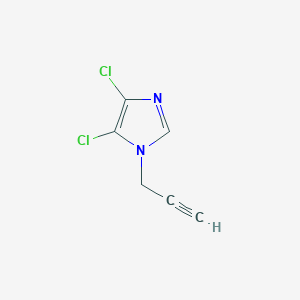
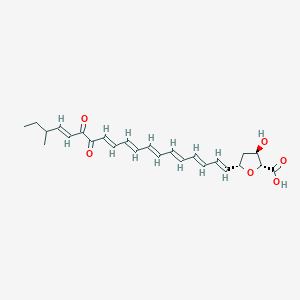
![1-Pentalenecarboxylicacid,3-ethoxy-1,2,3,3a,6,6a-hexahydro-,methylester,(3aR,6aS)-rel-[partial]-(9CI](/img/structure/B70632.png)
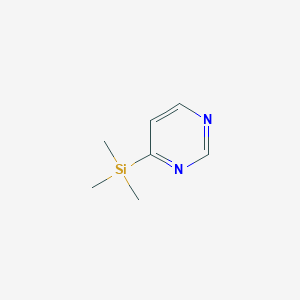

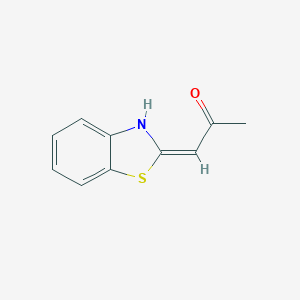
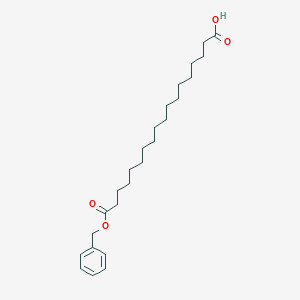
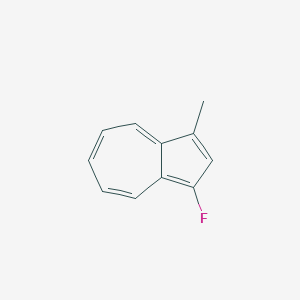
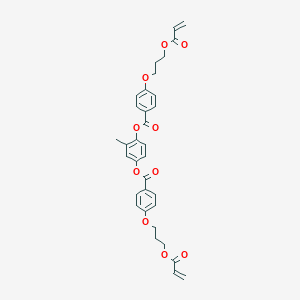
![Tert-butyl 3-amino-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B70652.png)
